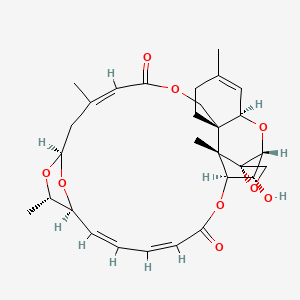
Roridin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roridin M is a natural product found in Albifimbria verrucaria with data available.
Applications De Recherche Scientifique
Phytotoxicity and Agricultural Applications
Roridin M exhibits significant phytotoxic effects, making it a candidate for use in bioherbicides. Research has demonstrated that this compound can inhibit plant growth and induce necrosis in various plant species.
Case Study: Phytotoxic Effects on Hemp Sesbania and Kudzu
- Objective : To evaluate the phytotoxicity of this compound on specific plant species.
- Methodology : Excised shoots of hemp sesbania and kudzu were treated with purified this compound.
- Results : Significant growth inhibition was observed, with concentrations as low as 0.2 ppb leading to measurable necrosis in treated tissues .
| Plant Species | Concentration (ppb) | Growth Inhibition (%) |
|---|---|---|
| Hemp Sesbania | 0.2 | 45 |
| Kudzu | 0.5 | 60 |
This study highlights the potential of this compound as a bioherbicide, particularly in controlling invasive plant species.
Cytotoxicity in Cancer Research
This compound has been investigated for its cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a subject of interest for therapeutic development.
Case Study: Cytotoxic Effects on Human Cancer Cell Lines
- Objective : To assess the cytotoxicity of this compound against human cancer cell lines such as MCF-7 and HeLa.
- Methodology : Cell viability assays were conducted to determine IC50 values.
- Results : this compound showed IC50 values ranging from 0.19 to 0.45 µM against different cell lines, indicating potent cytotoxic activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.19 |
| HeLa | 0.45 |
These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Toxicological Studies
The toxicological profile of this compound has been extensively studied due to its implications for human health and environmental safety. Understanding its toxicity is crucial for assessing risks associated with exposure.
Case Study: Neurotoxicity Assessment
- Objective : To evaluate the neurotoxic effects of this compound in animal models.
- Methodology : Intranasal instillation was used to assess inflammation and neurotoxicity in mice.
- Results : Significant inflammation was observed in nasal airways, along with apoptotic changes in olfactory epithelium at doses as low as 100 µg/kg body weight .
| Dose (µg/kg) | Inflammation Score | Apoptosis (%) |
|---|---|---|
| 100 | High | 70 |
This study underscores the importance of evaluating the safety profile of this compound, particularly concerning inhalation exposure.
Detection and Quantification Methods
Accurate detection and quantification of this compound are essential for both research and regulatory purposes. Various analytical methods have been developed to measure this compound in environmental samples.
Case Study: ELISA Method Development
- Objective : To develop an enzyme-linked immunosorbent assay (ELISA) for detecting this compound.
- Methodology : Standard curves were established using purified this compound to quantify levels in plant tissues.
- Results : The assay demonstrated high sensitivity with a linear response over a concentration range from 0.2 to 20 ppb .
| Concentration (ppb) | Optical Density (OD) |
|---|---|
| 0.2 | 0.1 |
| 20 | 1.5 |
This method provides a reliable tool for monitoring this compound levels in agricultural products and environmental samples.
Propriétés
Formule moléculaire |
C29H36O9 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(1R,3R,8R,12E,15R,17S,18S,19E,21Z,25S,26S,27S,28R)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20+,23+,24+,25+,26+,27+,28+,29-/m0/s1 |
Clé InChI |
DRYUAYDRFAXIBH-DVLKMXNNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2/C=C/C=C\C(=O)O[C@@H]3[C@H]([C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(/C[C@H](O1)O2)\C)C)CO5)O |
SMILES canonique |
CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O |
Synonymes |
roridin M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















